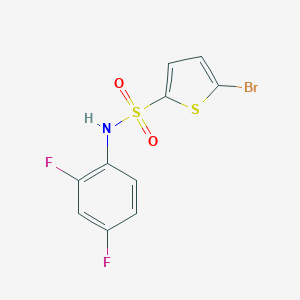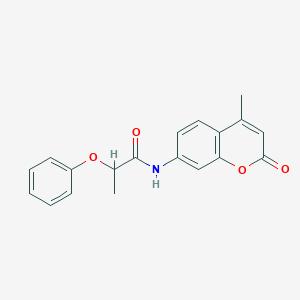
5-bromo-N-(2,4-difluorophenyl)thiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-(2,4-difluorophenyl)thiophene-2-sulfonamide, also known as BDFS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BDFS is a sulfonamide derivative that contains a thiophene ring and two fluorine atoms. This compound has been synthesized using various methods and has shown promising results in various scientific studies.
Wirkmechanismus
The mechanism of action of 5-bromo-N-(2,4-difluorophenyl)thiophene-2-sulfonamide is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes, such as carbonic anhydrase and urease. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been shown to inhibit the activity of carbonic anhydrase and urease, which are enzymes involved in various physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
5-bromo-N-(2,4-difluorophenyl)thiophene-2-sulfonamide has several advantages and limitations for use in lab experiments. The advantages of using this compound include its high potency, low toxicity, and its ability to inhibit the activity of certain enzymes. The limitations of using this compound include its limited solubility in water, which can make it difficult to administer in vivo, and its potential to interact with other compounds in the body, which can affect its activity.
Zukünftige Richtungen
There are several future directions for research on 5-bromo-N-(2,4-difluorophenyl)thiophene-2-sulfonamide. One potential direction is to investigate its potential as an anti-cancer drug. Another potential direction is to investigate its potential as a building block for the synthesis of organic semiconductors. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with other compounds in the body.
Synthesemethoden
5-bromo-N-(2,4-difluorophenyl)thiophene-2-sulfonamide can be synthesized using several methods, including the reaction of 5-bromo-2-chlorothiophene with 2,4-difluoroaniline in the presence of a base. Another method involves the reaction of 5-bromo-2-chlorothiophene with 2,4-difluoronitrobenzene in the presence of a reducing agent. Both methods have been reported to yield this compound in good yields.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-(2,4-difluorophenyl)thiophene-2-sulfonamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and agriculture. In medicinal chemistry, this compound has been shown to possess anti-cancer, anti-inflammatory, and anti-bacterial properties. In materials science, this compound has been investigated for its potential use as a building block for the synthesis of organic semiconductors. In agriculture, this compound has been tested for its ability to control plant diseases caused by fungi and bacteria.
Eigenschaften
Molekularformel |
C10H6BrF2NO2S2 |
|---|---|
Molekulargewicht |
354.2 g/mol |
IUPAC-Name |
5-bromo-N-(2,4-difluorophenyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C10H6BrF2NO2S2/c11-9-3-4-10(17-9)18(15,16)14-8-2-1-6(12)5-7(8)13/h1-5,14H |
InChI-Schlüssel |
CGZDIMNBFUAICX-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1F)F)NS(=O)(=O)C2=CC=C(S2)Br |
Kanonische SMILES |
C1=CC(=C(C=C1F)F)NS(=O)(=O)C2=CC=C(S2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-chloro-N-[3-(propanoylamino)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B265825.png)





![4-[(2-Methyl-1-piperidinyl)sulfonyl]benzonitrile](/img/structure/B265862.png)
![4-cyano-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B265864.png)
![3-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B265874.png)

![3-bromo-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B265885.png)
![2,4-difluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B265887.png)
![5-bromo-N-[4-(trifluoromethoxy)phenyl]-2-thiophenesulfonamide](/img/structure/B265888.png)
